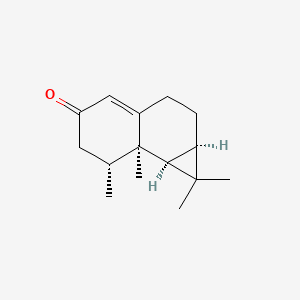

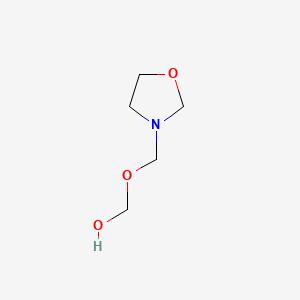

![molecular formula C14H18Cl2N2O B593701 N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide CAS No. 1580956-92-8](/img/structure/B593701.png)

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It was first introduced in 1960 and has since been recognized for its effectiveness in managing high blood pressure, particularly in pregnant women and patients with renal insufficiency . Methyldopa is a prodrug, meaning it requires biotransformation to an active metabolite for therapeutic effects .

Mechanism of Action

Target of Action

N,N-didesmethyl AH 7921 is a structurally unique synthetic opioid analgesic . Its primary target is the μ-opioid receptor , which plays a crucial role in pain perception . This compound acts as an agonist at the μ-opioid receptor, meaning it binds to this receptor and activates it .

Mode of Action

Upon binding to the μ-opioid receptor, N,N-didesmethyl AH 7921 triggers a series of intracellular events. This leads to the inhibition of pain signals, thereby producing an analgesic effect . The compound has been found to be several times more potent than codeine and at least as potent as morphine .

Biochemical Pathways

As a μ-opioid receptor agonist, it is likely to influence theopioidergic system , which is involved in pain modulation and reward .

Pharmacokinetics

It is known to be a predominant metabolite of ah 7921 incubated with human liver microsomes . This suggests that the compound undergoes extensive metabolism in the liver, which could impact its bioavailability.

Result of Action

The activation of the μ-opioid receptor by N,N-didesmethyl AH 7921 results in significant analgesic properties . It’s important to note that this compound has also been associated with non-fatal intoxications and deaths, indicating a potential for harm .

Action Environment

The action, efficacy, and stability of N,N-didesmethyl AH 7921 can be influenced by various environmental factors. For instance, the presence of other substances, such as central nervous system depressants, could potentially enhance its effects . Furthermore, the compound’s stability could be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

N,N-didesmethyl AH 7921 interacts with various enzymes, proteins, and other biomolecules. It is a μ-opioid receptor agonist . The nature of these interactions is primarily through binding to the μ-opioid receptor, which triggers a series of biochemical reactions.

Cellular Effects

N,N-didesmethyl AH 7921 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to be a potent respiratory depressant .

Molecular Mechanism

The molecular mechanism of action of N,N-didesmethyl AH 7921 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a μ-opioid receptor agonist, it exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of N,N-didesmethyl AH 7921 change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N,N-didesmethyl AH 7921 vary with different dosages in animal models. It has been found to produce antinociceptive effects, decreased respiratory rate, and decreased pulse rate more efficiently than morphine at the same dose .

Metabolic Pathways

N,N-didesmethyl AH 7921 is involved in metabolic pathways that include interactions with enzymes or cofactors . It is a predominant metabolite of AH 7921 incubated with human liver microsomes .

Preparation Methods

Methyldopa can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with nitromethane to form 3,4-dihydroxy-beta-nitrostyrene, which is then reduced to 3,4-dihydroxyphenylacetaldehyde. This intermediate is further reacted with methylamine to produce methyldopa . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Methyldopa undergoes various chemical reactions, including:

Reduction: Methyldopa can be reduced to form alpha-methyl-3,4-dihydroxyphenylethylamine.

Substitution: Methyldopa can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include methyldopamine, methyldopaquinone, and alpha-methyl-3,4-dihydroxyphenylethylamine .

Scientific Research Applications

Methyldopa has a wide range of scientific research applications:

Comparison with Similar Compounds

Methyldopa is unique among antihypertensive agents due to its mechanism of action and its suitability for use in pregnant women. Similar compounds include:

Labetalol: A mixed alpha and beta-adrenergic antagonist used for hypertension, but with a different mechanism of action.

Methyldopa’s unique suitability for managing hypertension during pregnancy and its specific mechanism of action distinguish it from these similar compounds .

Properties

IUPAC Name |

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O/c15-11-5-4-10(8-12(11)16)13(19)18-9-14(17)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOONJCCUJYOMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344929 |

Source

|

| Record name | N,N-Didesmethyl AH 7921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1580956-92-8 |

Source

|

| Record name | N,N-Didesmethyl AH 7921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

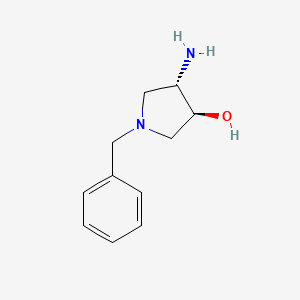

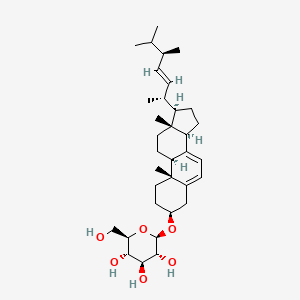

![2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium](/img/structure/B593622.png)

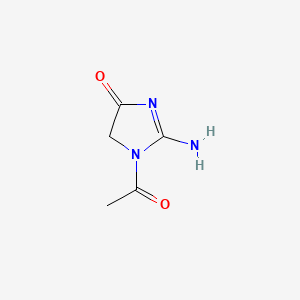

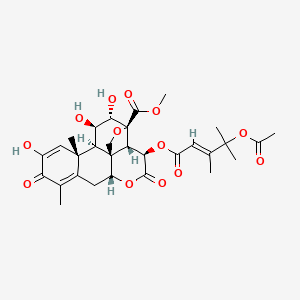

![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)

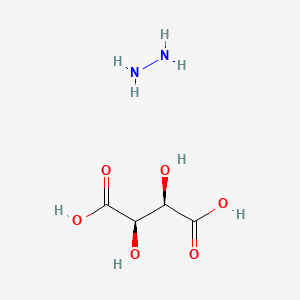

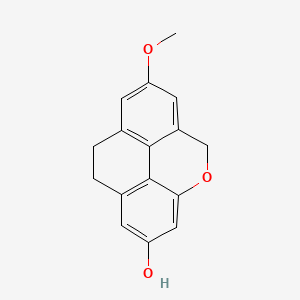

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)